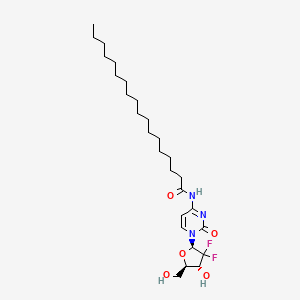
Herbacic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herbacic acid is a natural product found in Lamellodysidea herbacea with data available.
Wissenschaftliche Forschungsanwendungen
Novel Metabolite Discovery
Herbacic acid has been identified as a major trichloroleucine metabolite in the sponge Dysidea herbacea. This discovery suggests that this compound is a prototype for the transformation of free carboxylic acid groups, leading to the generation of complex trichloromethyl metabolites, including those in the dysidenin family. This research highlights the significance of this compound in understanding marine natural product chemistry (MacMillan & Molinski, 2000).
Herbicide Development
A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited significant herbicidal activity. This study demonstrates the potential of using compounds related to this compound in the development of novel herbicides against monocotyledonous weeds (Yu et al., 2021).
Fragrance Compound Transformation
3,3-Dimethylcyclohexyl methyl ketone (Herbac®), used in the cosmetic industry, underwent biological derivatisation by fungal cultures. This research showcases the potential of this compound-related compounds in creating new derivatives with varied applications, including in fragrance and antimicrobial products (Batur et al., 2022).
Environmental Remediation
The study on the adsorption of chlorophenoxyacetic acid herbicides from water using orange peel activated carbon (OPAC) suggests a potential application of this compound in environmental remediation, particularly in removing herbicide contaminants from water sources (Pandiarajan et al., 2018).
Eigenschaften
Molekularformel |
C14H19Cl6NO3 |
|---|---|
Molekulargewicht |
462 g/mol |
IUPAC-Name |
(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(E,5S)-6,6,6-trichloro-5-methylhex-2-enoyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H19Cl6NO3/c1-8(13(15,16)17)5-4-6-11(22)21(3)10(12(23)24)7-9(2)14(18,19)20/h4,6,8-10H,5,7H2,1-3H3,(H,23,24)/b6-4+/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
FYSJFLMSVGZPJE-ZNSGJFPESA-N |
Isomerische SMILES |
C[C@@H](C/C=C/C(=O)N(C)[C@@H](C[C@H](C)C(Cl)(Cl)Cl)C(=O)O)C(Cl)(Cl)Cl |
Kanonische SMILES |
CC(CC=CC(=O)N(C)C(CC(C)C(Cl)(Cl)Cl)C(=O)O)C(Cl)(Cl)Cl |
Synonyme |
herbacic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(2-Aminobenzoyl)-3-[4-(5-bromopyrimidin-2-ylsulfanyl)phenyl]urea](/img/structure/B1246177.png)
